molecular formula C20H19ClN4O2S B2769253 N'-(5-chloro-2-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide CAS No. 897457-50-0

N'-(5-chloro-2-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide

Cat. No.: B2769253
CAS No.: 897457-50-0
M. Wt: 414.91
InChI Key: CDXYJLPMCGZYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5-chloro-2-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule is characterized by a multi-functional structure incorporating an imidazole ring, a chloro-methylphenyl group, and an ethanediamide linker with a sulfanyl ethyl chain. The presence of the 1H-imidazole scaffold is particularly notable, as this heterocycle is a privileged structure in drug discovery, known to be present in a wide range of biologically active molecules and FDA-approved drugs . Its derivatives are frequently explored for their diverse pharmacological activities. The primary research applications for this compound are anticipated to be in the areas of antimicrobial and antifungal agent development. Imidazole derivatives have demonstrated potent activities against various strains of bacteria and fungi, with studies showing that complexation or structural modification can enhance their efficacy . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex polyheterocyclic systems, which are valuable for constructing molecular libraries in high-throughput screening . Furthermore, its structure suggests potential for investigation as a scaffold in enzyme inhibition studies, particularly against targets that recognize the imidazole core and aryl halide functionalities. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and conducting risk assessments prior to use.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-13-7-8-15(21)11-16(13)24-19(27)18(26)22-9-10-28-20-23-12-17(25-20)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXYJLPMCGZYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(5-chloro-2-methylphenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a chloro-substituted aromatic ring and an imidazole moiety linked through a sulfanyl group. This unique structure is believed to contribute to its biological effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. A notable study reported the synthesis of related compounds and evaluated their antimicrobial activities against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial Strain Activity
Methicillin-Susceptible S. aureusNo significant activity
Methicillin-Resistant S. aureusNo significant activity
B. subtilisNo significant activity
P. aeruginosaNo significant activity
E. coliNo significant activity
K. pneumoniaeNo significant activity
C. albicansNo significant activity

The results indicated that the compound did not exhibit significant antimicrobial activity against the tested strains, suggesting that modifications to its structure may be necessary to enhance efficacy .

While specific mechanisms of action for this compound are not well-documented, it is hypothesized that the presence of the imidazole ring may play a role in disrupting microbial cell membranes or interfering with metabolic pathways. Further research is needed to elucidate these mechanisms.

Case Studies

  • Synthesis and Testing : A study focused on synthesizing derivatives of the target compound and assessing their biological activities. The derivatives were evaluated for their ability to inhibit bacterial growth, but results showed no effective inhibition against the tested microorganisms .
  • Comparative Analysis : Another investigation compared the biological activities of several related compounds, highlighting variations in efficacy based on structural modifications. Compounds with different substituents on the imidazole ring showed varying degrees of antimicrobial effectiveness, indicating that structural optimization could lead to improved biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) N-(2,5-Difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
  • Structure : Differs by replacing the 5-chloro-2-methylphenyl group with a 2,5-difluorophenyl moiety.
  • Molecular Formula : C₁₉H₁₆F₂N₄O₂S (MW: 402.42 g/mol).
  • Key Differences : Fluorine substituents increase electronegativity and reduce steric hindrance compared to chlorine and methyl groups. This may enhance metabolic stability but reduce lipophilicity (ClogP ~2.8 vs. ~3.5 for the target compound) .
b) N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
  • Structure : Replaces the ethanediamide with an acetamide and substitutes the imidazole with a 1,3,4-oxadiazole-indole hybrid.
  • Molecular Formula : C₂₀H₁₇ClN₄O₃S (MW: 428.5 g/mol).
  • The indole group introduces π-π stacking capabilities, which may enhance affinity for aromatic enzyme pockets .
c) 2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • Structure : Features a 4-chlorophenyl-imidazole and a 5-methylisoxazole substituent.
  • Molecular Formula : C₁₆H₁₄ClN₃O₂S (MW: 355.82 g/mol).
  • However, the absence of a methyl group on the phenyl ring reduces steric bulk compared to the target compound .

Pharmacological Activity Comparisons

  • LOX Inhibition : Compound 8t (IC₅₀: 12.3 µM) and 8v (IC₅₀: 9.8 µM) show moderate lipoxygenase (LOX) inhibition, attributed to their indole and nitro groups. The target compound’s imidazole and chloro-methylphenyl groups may exhibit similar or enhanced activity due to improved hydrophobic interactions .
  • BChE Inhibition : 8t and 8u demonstrate weak butyrylcholinesterase (BChE) inhibition (~15–20% at 100 µM). The ethanediamide core in the target compound could enhance binding via additional hydrogen-bonding interactions with the enzyme’s catalytic site .

Physicochemical Properties

Compound Molecular Weight (g/mol) ClogP* Solubility (mg/mL)
Target Compound ~420 ~3.5 <0.1 (aqueous)
N-(2,5-Difluorophenyl) analog 402.42 2.8 0.5 (DMSO)
8t 428.5 4.1 0.2 (ethanol)
2-{[1-(4-Chlorophenyl)...} 355.82 3.0 1.2 (DMSO)

*ClogP estimated using QSAR models ().

Preparation Methods

Imidazole Core Synthesis

The 4-phenyl-1H-imidazol-2-yl fragment can be prepared through cyclocondensation reactions. Patent CN105130904A demonstrates a robust method for substituted imidazoles using p-methylacetophenone as starting material:

Step 1: Halogenation
p-Methylacetophenone undergoes radical bromination under UV light (λ = 365 nm) with bromine in cyclohexane, yielding α-bromo-p-methylacetophenone. Reaction conditions:

  • Temperature: 30°C
  • Time: 4 hours
  • Yield: 78–82%

Step 2: Cyclocondensation
The α-haloketone reacts with glyoxal and hydroxylamine sulfate in methanol under reflux to form the imidazole ring. Critical parameters:

  • Molar ratio (haloketone:glyoxal:hydroxylamine) = 1:1.2:1.5
  • Reaction time: 6 hours
  • Yield: 65–70%

Sulfanyl Ethyl Side Chain Introduction

Introduction of the sulfanyl group typically employs thiol-nucleophile displacement. In the synthesis of N-(4-chlorophenyl)-2-{[1-(2-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide, researchers achieved this through:

Mitsunobu Reaction

  • Imidazole-thiol (1.0 eq)
  • 2-Bromoethylphthalimide (1.2 eq)
  • DIAD (1.5 eq), PPh3 (1.5 eq) in THF
  • Temperature: 0°C → rt
  • Time: 12 hours
  • Deprotection with hydrazine yields free amine

Alternative approaches from PMC9462268 utilize NaIO4-mediated oxidation of thioethers to sulfoxides, though this may require subsequent reduction to maintain the sulfanyl group.

Diamide Formation and Aromatic Coupling

The final assembly employs carbodiimide-mediated amide coupling:

HATU/DIPEA Protocol

  • 2-[(4-Phenyl-1H-imidazol-2-yl)sulfanyl]ethylamine (1.0 eq)
  • N-(5-Chloro-2-methylphenyl)oxamic acid (1.1 eq)
  • HATU (1.5 eq), DIPEA (3.0 eq) in DMF
  • Temperature: 0°C → rt
  • Time: 6 hours
  • Yield: 60–65%

Reaction Optimization and Process Chemistry

Critical Parameter Analysis

Parameter Optimal Range Impact on Yield
Imidazole cyclization T 80–90°C <60°C: 40% yield
Thiol displacement pH 8.5–9.0 pH>10: Decomp.
Amide coupling time 4–6 hours >8h: Side rxtns
Purification method Prep-HPLC (C18) Silica gel: 50%

Data synthesized from

Solvent Effects

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6)

  • δ 8.21 (s, 1H, imidazole H)
  • δ 7.85 (d, J=8.4 Hz, 2H, aromatic)
  • δ 3.72 (t, J=6.8 Hz, 2H, SCH2CH2)
  • δ 2.34 (s, 3H, Ar-CH3)

13C NMR confirms amide carbonyls at δ 168.5 and 165.2 ppm

X-ray Crystallography

While no data exists for the target compound, analogous structures show:

  • Imidazole ring planarity (r.m.s.d. <0.01 Å)
  • N—H⋯O hydrogen bonding networks along a-axis
  • C—S—C—C torsion angle = -178.5°

Industrial Scale Considerations

Patent CN105130904A provides insights for scale-up:

Process Intensification

  • Continuous flow halogenation reduces reaction time by 40%
  • Microwave-assisted cyclization (100W, 80°C) improves yield to 78%

Waste Management

  • NaIO4 byproducts require MnO2 treatment before disposal
  • DMF recovery via vacuum distillation (>90% efficiency)

Q & A

Q. How can crystallography validate supramolecular interactions influencing stability?

  • Workflow :
  • Single-crystal X-ray diffraction : Resolve hydrogen bonding between ethanediamide carbonyl and imidazole NH .
  • Thermogravimetric analysis (TGA) : Correlate crystal packing with thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.